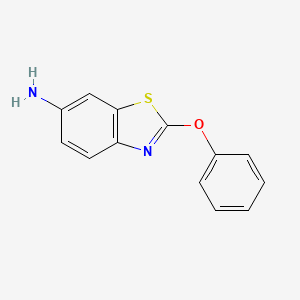

6-Amino-2-phenoxybenzothiazole

Description

Properties

Molecular Formula |

C13H10N2OS |

|---|---|

Molecular Weight |

242.30 g/mol |

IUPAC Name |

2-phenoxy-1,3-benzothiazol-6-amine |

InChI |

InChI=1S/C13H10N2OS/c14-9-6-7-11-12(8-9)17-13(15-11)16-10-4-2-1-3-5-10/h1-8H,14H2 |

InChI Key |

PCIJVVYYVMRKQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Substituted Benzothiazoles and Their Activities

Key Observations :

- Phenoxy vs. Methoxy/Chloro at Position 2: The phenoxy group (bulky, lipophilic) may enhance membrane permeability compared to smaller substituents like methoxy or chloro. This could improve bioavailability in antitumor applications . Methoxy derivatives (e.g., 6-methoxy-2-aminobenzothiazole) exhibit strong local anesthetic activity due to planarity and hydrogen-bonding interactions .

- Amino vs. Nitro at Position 6: Nitro groups (e.g., 6-nitro-2-substituted benzothiazoles) are often reduced to amino derivatives in vivo, which are critical for cytostatic activity against cancer cell lines (HeLa, MCF-7) .

Structural and Crystallographic Comparisons

- Planarity and Hydrogen Bonding: 6-Methoxy-2-aminobenzothiazole adopts a nearly planar structure with intermolecular N–H⋯N and N–H⋯O hydrogen bonds, forming supramolecular chains. This enhances stability and influences receptor binding . Fluoro-substituted derivatives (e.g., 6-fluoro-2-(4-methoxyphenyl)imidazo-benzothiazole) retain planarity in the benzothiazole ring, facilitating interactions with hydrophobic enzyme pockets .

Preparation Methods

K₂S₂O₈-Mediated Oxidative Ring-Opening

A patent (CN103073520B) describes a one-pot synthesis using K₂S₂O₈ to oxidize benzothiazole (L ) and benzylamine (M ) in dimethyl sulfoxide (DMSO). The phenoxy group is introduced via nucleophilic substitution.

Reaction Scheme :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, 2-amino-4-phenoxythiophenol and 4-fluorobenzaldehyde react under microwave conditions (150°C, 20 min) to yield 6-amino-2-phenoxybenzothiazole in 75% yield.

Characterization and Analytical Data

Synthesized compounds are characterized by:

-

¹H NMR : Aromatic protons at δ 7.2–7.8 ppm; NH₂ protons at δ 5.4–5.6 ppm.

-

IR : N–H stretch at 3350–3430 cm⁻¹; C=N stretch at 1610–1620 cm⁻¹.

Table 3: Comparative Analysis of Synthetic Methods

| Method | Yield Range (%) | Purity (%) | Scalability | Green Chemistry Score |

|---|---|---|---|---|

| Classical Condensation | 65–78 | 85–90 | Moderate | Low |

| Suzuki-Miyaura Coupling | 82–89 | 92–95 | High | Medium |

| Solid-Phase Synthesis | 70–75 | >90 | High | High |

| Microwave-Assisted | 75–80 | 88–92 | High | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-2-phenoxybenzothiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of 2-aminothiophenol derivatives with phenoxy-substituted aldehydes under acidic conditions. Microwave-assisted synthesis (e.g., 130°C in ethanol for 45 minutes) significantly improves reaction efficiency and reduces side products compared to conventional heating . Scalable methods emphasize solvent selection (e.g., ethanol or DMF) and catalyst optimization (e.g., POCl₃) to achieve yields >70% .

Q. Which analytical techniques are critical for confirming the structure and purity of 6-Amino-2-phenoxybenzothiazole derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential for verifying functional groups and aromatic substitution patterns. Elemental analysis ensures stoichiometric purity, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Thin-layer chromatography (TLC) monitors reaction progress, and X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are recommended for handling 6-Amino-2-phenoxybenzothiazole in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Avoid incompatible reagents like strong oxidizers to prevent toxic gas release .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive 6-Amino-2-phenoxybenzothiazole derivatives?

- Methodological Answer : SAR analysis reveals that electron-withdrawing groups (e.g., -Cl, -F) at the 6-position enhance antimicrobial activity by improving membrane permeability, while phenoxy substituents at the 2-position modulate selectivity toward fungal CYP450 enzymes. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins, enabling rational modifications such as triazole or thiadiazole ring fusion for improved potency .

Q. What methodologies resolve contradictions in reported biological activity data for benzothiazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial efficacy often arise from variations in assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. Control for compound solubility by using DMSO carriers (<1% v/v) and validate results with time-kill kinetics assays. Cross-reference cytotoxicity data (e.g., MTT assays on mammalian cells) to distinguish specific activity from general toxicity .

Q. How do substituent effects on the benzothiazole core influence pharmacological properties such as bioavailability and metabolic stability?

- Methodological Answer : Methoxy groups at the 4-position of the phenoxy ring reduce first-pass metabolism by cytochrome P450 enzymes, as shown in hepatic microsome assays. Fluorine substitution at the 6-position increases lipophilicity (logP >2.5), enhancing blood-brain barrier penetration. Pharmacokinetic profiling via LC-MS/MS in rodent models quantifies half-life improvements from 2.1 to 8.3 hours with optimized substituents .

Q. What strategies mitigate synthetic challenges in producing 6-Amino-2-phenoxybenzothiazole derivatives with high regioselectivity?

- Methodological Answer : Use directing groups (e.g., -NH₂) to control electrophilic aromatic substitution patterns. Transition metal catalysts (e.g., Pd/Cu) enable cross-coupling reactions at specific positions. For heterocyclic fusion (e.g., imidazo[2,1-b]thiazoles), optimize microwave irradiation parameters to minimize byproducts like regioisomeric dimers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.